molecular formula C9H15BrO B6207124 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers CAS No. 2703778-66-7

2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers

Cat. No. B6207124
CAS RN: 2703778-66-7
M. Wt: 219.1
InChI Key:
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Description

2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, is a type of organobromide compound that is used in a variety of scientific research applications. It is a spirocyclic compound, meaning that it is composed of two fused rings that form a single, three-dimensional structure. This compound is composed of a bromine atom and an oxygen atom, with a seven-membered ring containing a double bond. The compound exists in two diastereomeric forms, which are mirror images of one another. This compound has been used in a variety of research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the study of mechanisms of action.

Scientific Research Applications

2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, is used in a variety of scientific research applications. It has been used in the synthesis of other compounds, including spirocyclic compounds, which can be used in the study of biochemical and physiological effects. It has also been used as a model compound to study the mechanism of action of certain compounds. In addition, this compound has been used to study the stereochemistry of reaction mixtures.

Mechanism of Action

The mechanism of action of 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, is not yet fully understood. However, it is believed that the reaction proceeds via a radical chain reaction, in which the bromine atom is the initiator. The reaction is believed to proceed via the formation of a bromonium ion, which then reacts with the double bond of the seven-membered ring to form a new carbon-bromine bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, have not yet been studied in detail. However, it is believed that this compound may have some effects on the body due to its bromine content. It is possible that this compound may have some effect on the nervous system, as bromine is known to affect the activity of certain neurotransmitters. It is also possible that this compound may have some effect on the cardiovascular system, as bromine is known to affect the activity of certain hormones and enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, in laboratory experiments is that it is relatively easy to synthesize and is available in a variety of forms. This makes it suitable for a wide range of research applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose over time. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research involving 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers. These include further studies into the biochemical and physiological effects of this compound, as well as studies into its mechanism of action. In addition, further studies into the synthesis of this compound and its derivatives could lead to the development of new compounds with potential applications in medicine and other fields. Finally, further studies into the stereochemistry of reaction mixtures could lead to the development of new methods for the synthesis of complex molecules.

Synthesis Methods

2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers, can be synthesized in a variety of ways. One method involves the reaction of 2-bromo-7-oxaspiro[4.5]decane with a Grignard reagent such as bromobenzene or benzylbromide. The reaction is carried out in an inert atmosphere and proceeds via a radical chain reaction. The product is isolated as a mixture of diastereomers, which can be separated by column chromatography. Another method involves the reaction of 2-bromo-7-oxaspiro[4.5]decane with an alkyl halide, such as ethyl bromide or isopropyl bromide. The reaction proceeds via a nucleophilic substitution reaction and the product is isolated as a mixture of diastereomers.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers can be achieved through a multi-step process involving the conversion of a readily available starting material to the desired product.", "Starting Materials": [ "Cyclohexanone", "Bromine", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium sulfate", "Magnesium", "Diethyl ether", "Ethyl bromide", "Acetic acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in the presence of sodium hydroxide and methanol to yield 2-bromo-cyclohexanone", "Step 2: Treatment of 2-bromo-cyclohexanone with hydrochloric acid and sodium bicarbonate to yield 2-bromo-7-hydroxyspiro[4.5]decane", "Step 3: Conversion of 2-bromo-7-hydroxyspiro[4.5]decane to 2-bromo-7-oxaspiro[4.5]decane, Mixture of diastereomers through a Grignard reaction with magnesium and ethyl bromide in diethyl ether to yield 2-ethyl-7-bromospiro[4.5]decane, followed by reduction with sodium borohydride in methanol and subsequent acidification with acetic acid." ] }

CAS RN

2703778-66-7

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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